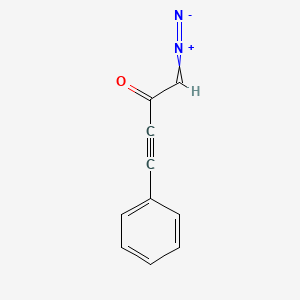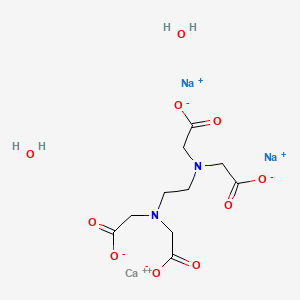
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine: is a synthetic nucleoside analog It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Mechanism of Action
Target of Action
The primary targets of 2,3,5-Tri-O-acetyl alpha-adenosine are nucleic acids, specifically DNA and RNA . As an adenosine analog, it interacts with these genetic molecules, which play crucial roles in the replication, transmission, and transcription of genetic information in living organisms .
Mode of Action
2,3,5-Tri-O-acetyl alpha-adenosine interacts with its targets through a unique mechanism. It is an adenosine analog, and like other adenosine analogs, it acts as a smooth muscle vasodilator . It has also been shown to inhibit cancer progression . The compound’s unique structure allows it to interact with its targets in a way that is distinct from naturally occurring nucleosides .
Biochemical Pathways
The biochemical pathways affected by 2,3,5-Tri-O-acetyl alpha-adenosine are primarily those involved in genetic processes. As an adenosine analog, it can influence the replication, transmission, and transcription of genetic information . Its effects on these pathways can lead to a variety of downstream effects, including the inhibition of cancer progression .
Result of Action
The molecular and cellular effects of 2,3,5-Tri-O-acetyl alpha-adenosine’s action are diverse. As a smooth muscle vasodilator, it can influence the function of various tissues and organs . Its ability to inhibit cancer progression suggests that it may have significant effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine typically involves the following steps:
Glycosylation Reaction: The starting material, a purine base, undergoes a glycosylation reaction with a protected ribose derivative. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.
Acetylation: The hydroxyl groups of the ribose moiety are acetylated using acetic anhydride in the presence of a base like pyridine. This step ensures the protection of the hydroxyl groups during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.
Purification: Using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the purine ring or the ribose moiety, potentially altering the biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution can introduce alkyl or acyl groups to the purine ring.
Scientific Research Applications
Chemistry
In chemistry, 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is used as a precursor for the synthesis of other nucleoside analogs. It serves as a model compound for studying glycosylation reactions and nucleoside chemistry.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It helps in understanding how nucleosides are incorporated into nucleic acids and their role in cellular processes.
Medicine
In medicine, this compound has potential applications as an antiviral and anticancer agent. It is investigated for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of nucleoside-based drugs. It serves as a key intermediate in the synthesis of therapeutic agents targeting viral infections and cancer.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is unique due to its specific structure, which allows for efficient incorporation into nucleic acids. Its acetylated ribose moiety provides stability and enhances its cellular uptake compared to other nucleoside analogs.
Properties
IUPAC Name |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-VSBTWAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654637 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953089-09-3 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester](/img/structure/B1146351.png)


![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)






